molecular formula C21H14ClN3O2 B11117719 2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole

2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B11117719
M. Wt: 375.8 g/mol
InChI Key: OIIBRKKUEPLCRH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of chloro, nitro, and phenyl groups attached to an imidazole ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-3-nitrobenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Imidazoles: From nucleophilic substitution reactions.

    Oxidized Phenyl Derivatives: From oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C21H14ClN3O2/c22-17-12-11-16(13-18(17)25(26)27)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13H,(H,23,24)

InChI Key

OIIBRKKUEPLCRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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